molecular formula C22H15ClN2O4 B3442172 5-(3-CHLOROPHENYL)-N-[3-(FURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE

5-(3-CHLOROPHENYL)-N-[3-(FURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B3442172
M. Wt: 406.8 g/mol
InChI Key: SOOLRVJYMXJGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-CHLOROPHENYL)-N-[3-(FURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a chlorophenyl group, and an amido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CHLOROPHENYL)-N-[3-(FURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring using reagents like chlorobenzene and a suitable catalyst.

    Amidation Reaction: The final step involves the formation of the amido linkage by reacting the intermediate with a furan-2-carboxylic acid derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the amido group, converting it to an amine under reducing conditions using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-CHLOROPHENYL)-N-[3-(FURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-CHLOROPHENYL)-N-[3-(FURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-CHLORO-PHENYL)-FURAN-2-YL)-ACRYLIC ACID
  • 2-[4-(3-METHYLFURAN-2-AMIDO)PHENYL]ACETIC ACID

Uniqueness

5-(3-CHLOROPHENYL)-N-[3-(FURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-15-5-1-4-14(12-15)18-9-10-20(29-18)22(27)25-17-7-2-6-16(13-17)24-21(26)19-8-3-11-28-19/h1-13H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOLRVJYMXJGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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